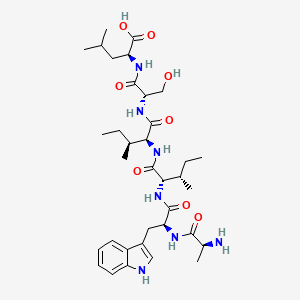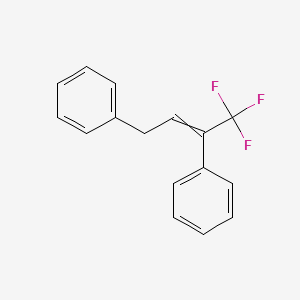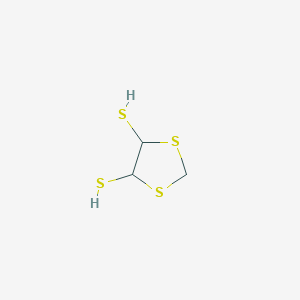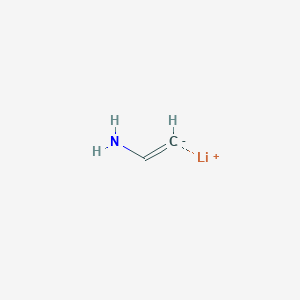
lithium;ethenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;ethenamine, also known as lithium ethylamine, is an organic compound that combines lithium with ethenamine. This compound is of significant interest in various fields of chemistry due to its unique properties and potential applications. Lithium, a highly reactive alkali metal, and ethenamine, an organic compound with an amine group, together form a compound that exhibits interesting chemical behaviors.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium;ethenamine can be synthesized through several methods. One common method involves the reaction of lithium with ethenamine under controlled conditions. The reaction typically requires an inert atmosphere to prevent oxidation and moisture interference. The reaction can be represented as: [ \text{Li} + \text{CH}_2=\text{CHNH}_2 \rightarrow \text{LiCH}_2=\text{CHNH}_2 ]
Industrial Production Methods
Industrial production of this compound often involves the use of lithium metal and ethenamine in large-scale reactors. The process requires stringent control of temperature and pressure to ensure high yield and purity. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) to facilitate the reaction and stabilize the product.
Chemical Reactions Analysis
Types of Reactions
Lithium;ethenamine undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amine compounds.
Substitution: The compound can participate in substitution reactions where the lithium atom is replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogens and other electrophiles can be used in substitution reactions.
Major Products Formed
Oxidation: Produces lithium oxide and other oxidized derivatives.
Reduction: Results in simpler amines and lithium hydride.
Substitution: Forms various substituted amine compounds depending on the reagents used.
Scientific Research Applications
Lithium;ethenamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems and as a tool in biochemical studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of mood disorders.
Industry: Utilized in the production of advanced materials and as a component in lithium-ion batteries.
Mechanism of Action
The mechanism of action of lithium;ethenamine involves its interaction with various molecular targets and pathways. In biological systems, it is believed to modulate neurotransmitter activity and influence second messenger systems. This compound can inhibit enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatases, which play roles in cellular signaling and neuroprotection .
Comparison with Similar Compounds
Similar Compounds
Ethylamine (Ethanamine): Similar in structure but lacks the lithium component.
Methylamine: Another simple amine with similar reactivity but different applications.
Propylamine: A longer-chain amine with comparable chemical properties.
Uniqueness
Lithium;ethenamine is unique due to the presence of lithium, which imparts distinct chemical and physical properties
Properties
CAS No. |
827022-91-3 |
|---|---|
Molecular Formula |
C2H4LiN |
Molecular Weight |
49.0 g/mol |
IUPAC Name |
lithium;ethenamine |
InChI |
InChI=1S/C2H4N.Li/c1-2-3;/h1-2H,3H2;/q-1;+1 |
InChI Key |
ZGBPFOSCSMIEOV-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[CH-]=CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[(1-Iodopentane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14219901.png)
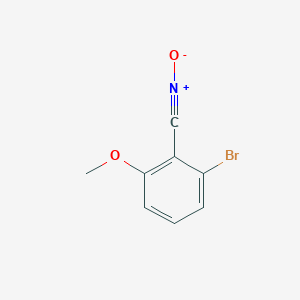
![4,4',4''-[Benzene-1,3,5-triyltris(oxy)]tributanenitrile](/img/structure/B14219927.png)
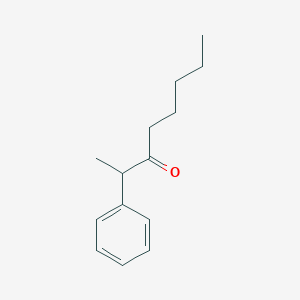
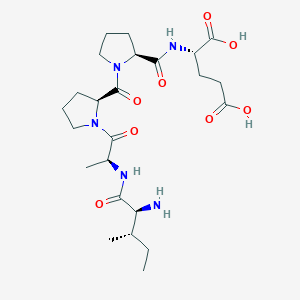
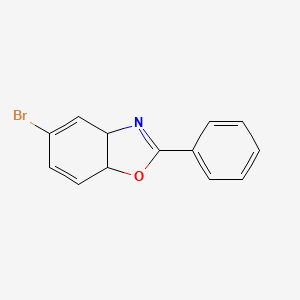
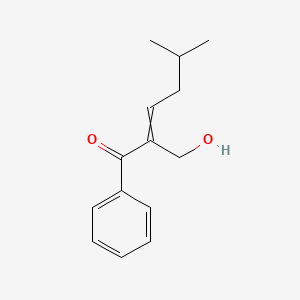
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B14219966.png)

![(3E)-3-[(1-Oxo-1-phenylpropan-2-yl)imino]propan-1-olate](/img/structure/B14219983.png)
![Propan-2-yl [4-(dimethylamino)phenyl]carbamate](/img/structure/B14219986.png)
